2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid
Description
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid is a specialized organic compound featuring a rigid adamantane backbone, a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group, and an acetic acid moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The adamantane moiety imparts exceptional rigidity and hydrophobicity, which may enhance thermal stability and influence molecular interactions in supramolecular chemistry or drug design.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c29-25(30)14-27(18-10-16-9-17(12-18)13-19(27)11-16)28-26(31)32-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,16-19,24H,9-15H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRJVAPFWFRGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The adamantyl moiety provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of Fmoc-protected acetic acid derivatives. Key structural variations among analogs include:
- Aromatic substituents: E.g., 2-(3,4-dichlorophenyl)-2-(Fmoc-amino)acetic acid () and 2-(2,4-difluorophenyl)-2-(Fmoc-amino)acetic acid (). These derivatives leverage substituted phenyl groups for enhanced π-π stacking or receptor binding.
- Heterocyclic systems: E.g., 3-{[(Fmoc)amino}-6-methyl-2-oxo-pyridinyl]acetic acid (), which introduces a pyridinone ring for hydrogen bonding or metal coordination.
- Aliphatic linkers: E.g., [2-(2-(Fmoc-amino)ethoxy)ethoxy]acetic acid (), incorporating polyethylene glycol (PEG)-like chains to improve solubility.
- Dual protecting groups: E.g., N-Boc-N′-Fmoc-diaminoacetic acid (), combining Fmoc and tert-butoxycarbonyl (Boc) groups for orthogonal protection strategies.
- Spiro or bicyclic systems: E.g., 2-(Fmoc-amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid (), which introduces conformational constraints.
Physicochemical Properties
*Theoretical values based on adamantane (C₁₀H₁₆) and Fmoc (C₁₅H₁₁O₂) contributions.
- Solubility : PEG-containing analogs (e.g., ) exhibit improved aqueous solubility compared to adamantyl or aryl-substituted derivatives, which are more hydrophobic .
- Stability : Adamantane’s rigidity may enhance thermal stability, whereas aryl or heterocyclic systems () could be prone to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
